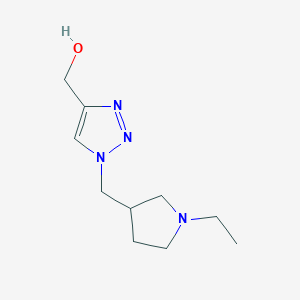
(1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole moiety and subsequent modifications to introduce the pyrrolidine and methanol groups. Although specific synthetic pathways for this compound were not detailed in the search results, similar triazole derivatives have been synthesized using methods such as azide-alkyne cycloaddition and nucleophilic substitutions.
Antimicrobial Activity
Research indicates that triazole compounds often exhibit significant antimicrobial properties. For instance, triazoles have been studied for their efficacy against various bacterial strains and fungi. While specific data on this compound's antimicrobial activity is limited, related compounds demonstrate broad-spectrum activity, suggesting potential effectiveness.
Anticancer Properties
Triazoles have also been investigated for their anticancer effects. Studies show that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds with similar structural motifs have exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.
Neuroprotective Effects
The pyrrolidine component of the compound may contribute to neuroprotective effects. Pyrrolidine derivatives have been associated with neuroprotection in models of neurodegenerative diseases. They may enhance cognitive function by modulating neurotransmitter systems or reducing oxidative stress.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the triazole ring may interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction could lead to the inhibition of enzymes or receptors involved in disease pathways.
Case Studies
A review of related literature reveals several case studies highlighting the biological activities of similar triazole-containing compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Triazole Derivative A | Antimicrobial | Effective against Gram-positive bacteria with an MIC of 8 µg/mL |
| Study 2 | Triazole Derivative B | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 of 15 µM |
| Study 3 | Pyrrolidine-Triazole C | Neuroprotective | Reduced neuronal cell death by 30% in oxidative stress models |
Properties
IUPAC Name |
[1-[(1-ethylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-4-3-9(5-13)6-14-7-10(8-15)11-12-14/h7,9,15H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDXHHSROSPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















